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Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

Cat. No.: B15075706

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectroscopic data for Diethyl 5-oxononanedioate, alongside the
experimentally determined data for two structurally similar diesters, Diethyl pimelate and
Diethyl adipate. Due to the absence of publicly available experimental NMR data for Diethyl 5-
oxononanedioate, predicted values have been included to offer a comparative analytical
perspective. This information is valuable for researchers engaged in the synthesis,
characterization, and quality control of these and related compounds.

Data Presentation: *H and **C NMR Data

The following tables summarize the *H and 3C NMR chemical shifts (0) for Diethyl 5-
oxononanedioate (predicted), Diethyl pimelate (experimental), and Diethyl adipate
(experimental).

Table 1: *H NMR Data (Chemical Shifts in ppm)
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. Coupling
Proton Predicted/Exper o )
Compound _ . Multiplicity Constant (J) in
Assignment imental & (ppm) -
z
Diethyl 5-
_ -CH2-C(0)-CH2-  2.75 t 7.0
oxononanedioate
-CH2-CH2-C(0)-  2.45 t 7.0
-O-CH2-CHs 4.12 q 7.1
-CH2-CH2-COO- 1.95 p 7.0
-O-CHz-CHs 1.25 t 7.1
Diethyl pimelate -CH2-COO- 2.29 t 7.5
-O-CH2-CHs 4.12 o} 7.1
-CH2-CH2-COO- 1.63 p 7.5
-CH2-C-CHz2- 1.38 p 7.5
-O-CHz2-CHs 1.25 t 7.1
Diethyl adipate -CH2-COO- 2.29 m
-O-CH2-CHs 4.12 q 7.1
-CH2-CH2-COO- 1.66 m
-O-CH2-CHs 1.25 t 7.1

Note: Predicted data for Diethyl 5-oxononanedioate was obtained from online NMR prediction
tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly
available spectral databases.

Table 2: 13C NMR Data (Chemical Shifts in ppm)
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Predicted/Experimental &

Compound Carbon Assignment
(Ppm)
Diethyl 5-oxononanedioate -C=0 (keto) 209.0
-COO- 173.0
-O-CHa- 60.5
-CH2-C(0)-CHa- 42.0
-CH2-COO- 33.0
-CH2-CH2-C(0)- 20.0
-O-CH2-CHs 14.2
Diethyl pimelate -COO- 173.8
-O-CHz2- 60.2
-CH2-COO- 34.2
-CH2-CH2-COO- 29.0
-CH2-C-CH2- 24.9
-O-CH2-CHs 14.3
Diethyl adipate -COO- 173.4
-O-CHa- 60.2
-CH2-COO- 33.9
-CH2-CH2-COO- 24.5
-O-CH2-CHs 14.2

Note: Predicted data for Diethyl 5-oxononanedioate was obtained from online NMR prediction
tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly
available spectral databases.[1][2][3][4][5][6]

Experimental Protocols
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A general protocol for the acquisition of *H and 3C NMR spectra for diethyl esters is provided
below. Specific parameters may need to be optimized based on the instrument and sample
concentration.

Materials:

Diethyl ester sample

Deuterated chloroform (CDCls) with 0.03% (v/v) tetramethylsilane (TMS)

NMR tube (5 mm)

Pipettes

Instrumentation:

 NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of the diethyl ester sample in 0.6-0.7
mL of CDCIs containing TMS in a clean, dry NMR tube.

e Instrument Setup:

[e]

Insert the sample into the NMR spectrometer.

o

Lock onto the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for both *H and 13C frequencies.
» 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters:
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Pulse sequence: zg30

Number of scans: 16-32

Relaxation delay (d1): 1-2 seconds

Acquisition time: ~3-4 seconds

Spectral width: ~16 ppm

e 13C NMR Acquisition:

o Acquire a standard one-dimensional 3C{*H} NMR spectrum (proton-decoupled).

o Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay (d1): 2-5 seconds

Acquisition time: ~1-2 seconds

Spectral width: ~220 ppm

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

Phase correct the spectra.

[¢]

Calibrate the chemical shift scale using the TMS signal (& = 0.00 ppm for *H and 13C).

o

Integrate the signals in the *H NMR spectrum.

[e]

Perform peak picking for both *H and 3C NMR spectra.

Mandatory Visualizations
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Diagram 1: Chemical Structures and Functional Group Comparison

Caption: Comparison of the chemical structures.

Diagram 2: NMR Analysis Workflow
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Caption: General workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comparative NMR Analysis of Diethyl 5-
oxononanedioate and Structurally Related Diesters]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15075706#1h-and-13c-nmr-analysis-of-
diethyl-5-oxononanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15075706?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-Adipate
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-pimelate
https://m.chemicalbook.com/SpectrumEN_2050-20-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_141-28-6_1HNMR.htm
https://wap.guidechem.com/dictionary/en/141-28-6.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C141286&Mask=200
https://www.benchchem.com/product/b15075706#1h-and-13c-nmr-analysis-of-diethyl-5-oxononanedioate
https://www.benchchem.com/product/b15075706#1h-and-13c-nmr-analysis-of-diethyl-5-oxononanedioate
https://www.benchchem.com/product/b15075706#1h-and-13c-nmr-analysis-of-diethyl-5-oxononanedioate
https://www.benchchem.com/product/b15075706#1h-and-13c-nmr-analysis-of-diethyl-5-oxononanedioate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15075706?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15075706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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